

TBAP-001: A Technical Guide to its Kinase Selectivity Profile

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Compound of Interest

Compound Name: TBAP-001
CAS No.: 1777832-90-2
Cat. No.: B2541119

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of **TBAP-001** (also known as CCT3833 and BAL3833), a potent pan-RAF and SRC family kinase inhibitor. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows.

Quantitative Kinase Inhibition Profile

TBAP-001 has demonstrated potent inhibitory activity against key kinases in the RAF-MEK-ERK signaling pathway and the SRC family of kinases.

Table 1: Biochemical IC50 Values for Key Kinase Targets

Kinase Target	IC50 (nM)	Assay Type
BRAF V600E	34	Biochemical Kinase Assay
BRAF V600E	62[1]	Biochemical Kinase Assay
CRAF	33	Biochemical Kinase Assay
SRC	27	Biochemical Kinase Assay
LCK	19	Biochemical Kinase Assay

Note: Discrepancies in BRAF V600E IC50 values may arise from variations in assay conditions between different studies.

Table 2: Cellular Activity of TBAP-001

Assay	IC50 (nM)	Cell Line
Cell-Based Phospho-ERK Assay	18	Various

Table 3: Anti-proliferative Activity (IC50) of TBAP-001 in Cancer Cell Lines

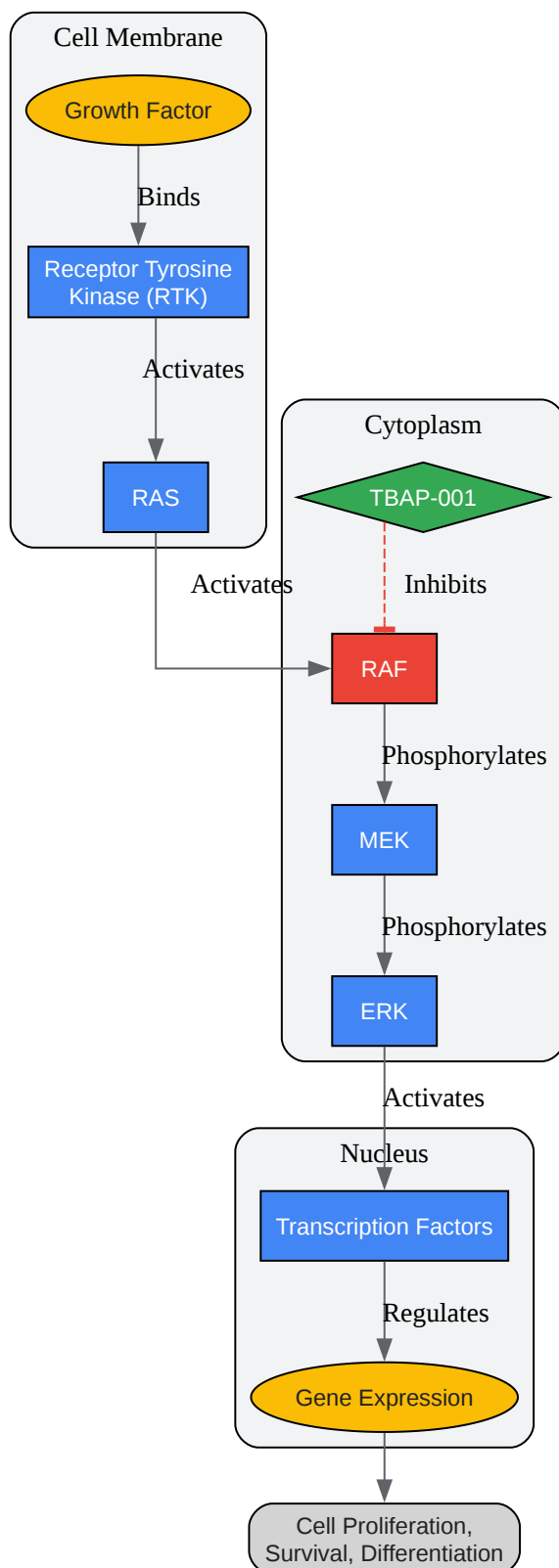
Cell Line	Cancer Type	IC50 (nM)
A375	Melanoma	178
WM266.4	Melanoma	62
UACC62	Melanoma	72
LOX INVI	Melanoma	93
SK-MEL-2	Melanoma	390
WM1361	Melanoma	390
HT-29	Colorectal Cancer	590
COLO205	Colorectal Cancer	43
RKO	Colorectal Cancer	690
WiDr	Colorectal Cancer	390
Colo741	Colorectal Cancer	480
SW620	Colorectal Cancer	480
HCT116	Colorectal Cancer	600
MiaPaCa-2	Pancreatic Cancer	290
RPMI-8226	Multiple Myeloma	490
D04	-	710
PDAC R172H (p53 mut)	Pancreatic Cancer	1150
Mawi	-	490

A comprehensive kinome scan of **TBAP-001** against a broad panel of kinases is not publicly available at the time of this writing. The selectivity profile is based on the specified targets.

Signaling Pathway

TBAP-001 exerts its primary effect by inhibiting the RAF kinases, which are central components of the RAF-MEK-ERK signaling cascade. This pathway is a critical regulator of cell

proliferation, differentiation, and survival.[2][3][4][5][6]



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RAF-MEK-ERK Signaling Pathway Inhibition by **TBAP-001**.

Experimental Protocols

The following are representative protocols for key assays used to characterize the kinase selectivity profile of inhibitors like **TBAP-001**.

Biochemical Kinase Assay (e.g., BRAF V600E)

This protocol outlines a generic, fluorescence-based biochemical assay to determine the IC₅₀ of an inhibitor against a purified kinase.

Materials:

- Purified recombinant kinase (e.g., BRAF V600E)
- Kinase substrate (e.g., biotinylated MEK1)
- ATP (Adenosine triphosphate)
- Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
- **TBAP-001** (or test compound) serially diluted in DMSO
- Detection Reagent (e.g., ADP-Glo™, HTRF®, or AlphaScreen® reagents)
- Microplate reader compatible with the chosen detection method

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **TBAP-001** in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
- **Kinase Reaction Setup:** In a microplate, add the assay buffer, the purified kinase, and the test compound or DMSO (vehicle control). Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit inhibitor binding.
- **Initiation of Reaction:** Add a mixture of the kinase substrate and ATP to each well to start the enzymatic reaction.

- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
- Detection: Stop the kinase reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's protocol. This typically involves quantifying the amount of ADP produced or the phosphorylation of the substrate.
- Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Phospho-ERK Assay

This protocol describes a method to measure the inhibition of ERK phosphorylation in a cellular context.

Materials:

- Cancer cell line of interest (e.g., A375)
- Cell culture medium and supplements
- **TBAP-001** (or test compound)
- Stimulant (e.g., EGF, if required to induce ERK phosphorylation)
- Lysis Buffer with phosphatase and protease inhibitors
- Assay kit for phospho-ERK detection (e.g., ELISA, HTRF®, or Western Blot)
- Microplate reader or Western Blot imaging system

Procedure:

- Cell Culture: Seed cells in a microplate and allow them to adhere and grow to a suitable confluency.
- Serum Starvation (Optional): To reduce basal ERK phosphorylation, cells may be serum-starved for a period (e.g., 4-24 hours) before treatment.

- **Compound Treatment:** Treat the cells with various concentrations of **TBAP-001** or DMSO for a specified duration.
- **Stimulation (if necessary):** Add a stimulant (e.g., EGF) to induce the RAF-MEK-ERK pathway and ERK phosphorylation.
- **Cell Lysis:** Wash the cells with ice-cold PBS and then add lysis buffer to extract cellular proteins.
- **Detection of Phospho-ERK:**
 - **ELISA/HTRF®:** Transfer the cell lysates to an assay plate and follow the manufacturer's protocol for the phospho-ERK detection kit.
 - **Western Blot:** Determine the protein concentration of the lysates, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK and total ERK.
- **Data Analysis:** Quantify the levels of phospho-ERK relative to total ERK. Plot the normalized phospho-ERK levels against the inhibitor concentration to determine the cellular IC50.

Western Blot Protocol for Kinase Inhibition

This protocol details the steps for analyzing the phosphorylation status of target proteins following inhibitor treatment.

Materials:

- Treated cell lysates
- SDS-PAGE gels and running buffer
- Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-SRC, anti-total-SRC)

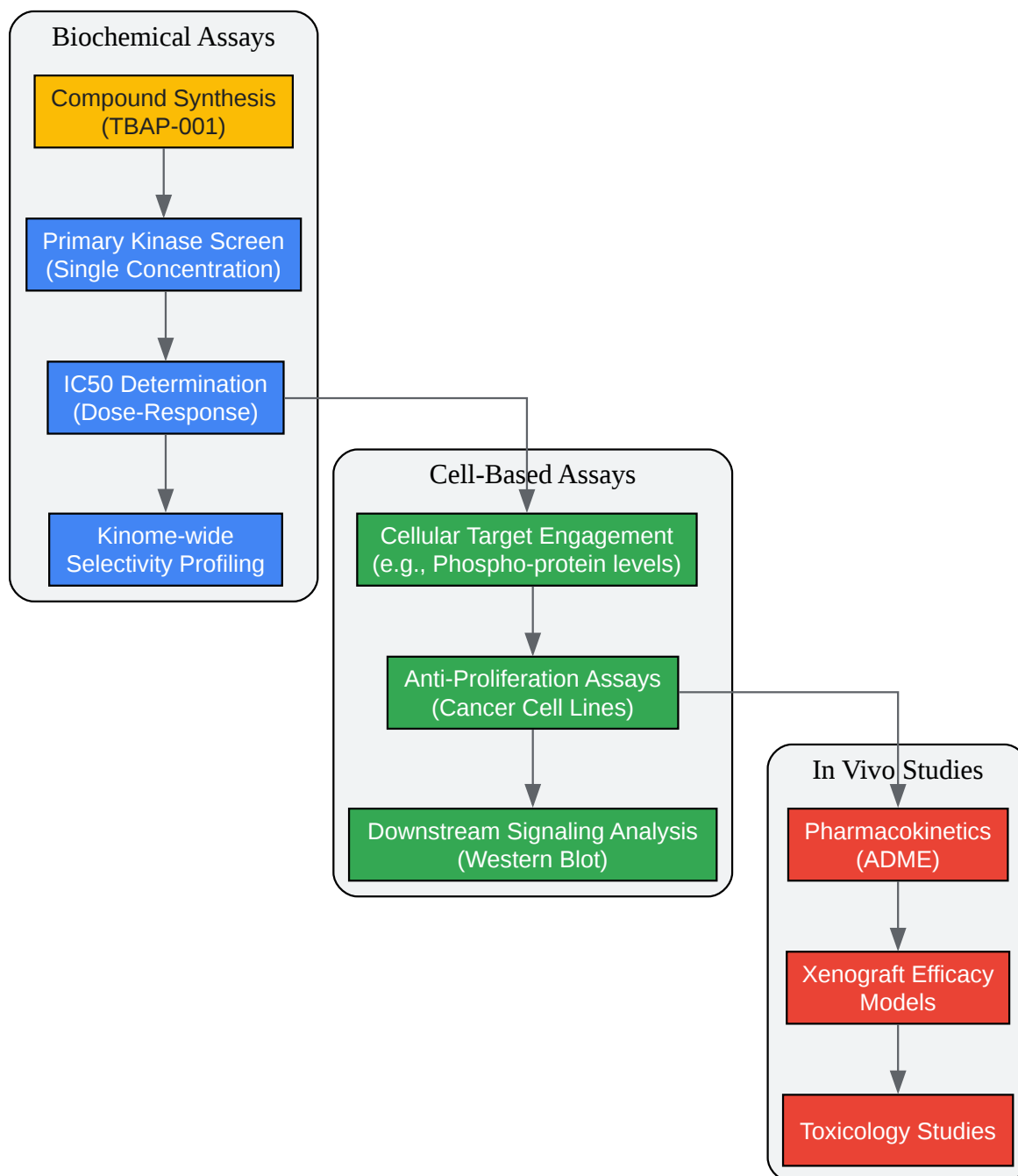
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- **Protein Quantification:** Determine the protein concentration of each cell lysate sample using a standard method (e.g., BCA assay).
- **Sample Preparation:** Mix equal amounts of protein from each sample with Laemmli sample buffer and heat to denature the proteins.
- **Gel Electrophoresis:** Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.
- **Protein Transfer:** Transfer the separated proteins from the gel to a membrane.
- **Blocking:** Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C.
- **Washing:** Wash the membrane several times with wash buffer (e.g., TBST) to remove unbound primary antibody.
- **Secondary Antibody Incubation:** Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Washing:** Repeat the washing steps to remove unbound secondary antibody.
- **Detection:** Apply the chemiluminescent substrate and capture the signal using an imaging system.
- **Analysis:** Quantify the band intensities to determine the relative levels of the phosphorylated protein compared to the total protein.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for profiling a kinase inhibitor.



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General Workflow for Kinase Inhibitor Profiling.

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